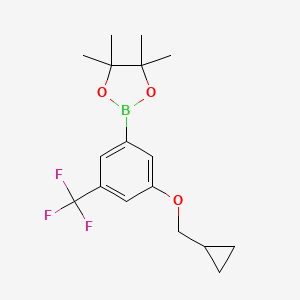

3-Cyclopropylmethoxy-5-trifluoromethylphenylboronic acid, pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Cyclopropylmethoxy-5-trifluoromethylphenylboronic acid, pinacol ester is a useful research compound. Its molecular formula is C17H22BF3O3 and its molecular weight is 342.17. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 3-Cyclopropylmethoxy-5-trifluoromethylphenylboronic acid, pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . The compound also participates in oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura coupling reaction, which is a key step in the synthesis of many organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reagents . The compound is known to be stable under mild and functional group tolerant reaction conditions .

Actividad Biológica

3-Cyclopropylmethoxy-5-trifluoromethylphenylboronic acid, pinacol ester (CPTFMB), is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of boronic acids known for their applications in drug discovery, particularly in the development of proteasome inhibitors and as molecular probes for biomolecular interactions.

- Molecular Formula : C₁₇H₂₂BF₃O₃

- Molecular Weight : 332.17 g/mol

- CAS Number : 53217295

Boronic acids, including CPTFMB, are known to interact with diols and other biomolecules through reversible covalent bonding. This property is particularly useful in targeting glycoproteins and enzymes involved in various biochemical pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially increasing its bioavailability.

Antimicrobial Properties

Research has indicated that phenylboronic acids exhibit antimicrobial activity. A study focusing on various substituted phenylboronic acids demonstrated their effectiveness against bacterial strains such as Escherichia coli and Bacillus cereus. The introduction of trifluoromethyl groups was shown to enhance antibacterial potency compared to their non-substituted counterparts .

Anticancer Activity

CPTFMB has been investigated for its anticancer properties, particularly in inhibiting proteasome activity. Proteasome inhibitors are critical in cancer therapy as they disrupt the degradation of pro-apoptotic factors, leading to increased apoptosis in cancer cells. Studies have shown that CPTFMB can induce cell cycle arrest and promote apoptosis in various cancer cell lines .

Case Studies

- Case Study on Antibacterial Activity : A comparative study evaluated the antibacterial effects of CPTFMB against E. coli using minimum inhibitory concentration (MIC) assays. The results indicated an MIC of 32 µg/mL, demonstrating significant antibacterial action compared to control compounds .

- Case Study on Anticancer Effects : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with CPTFMB resulted in a dose-dependent decrease in cell viability, with IC₅₀ values around 15 µM. Flow cytometry analysis confirmed that this decrease was associated with increased apoptosis markers such as annexin V positivity .

Structure-Activity Relationship (SAR)

The biological activity of CPTFMB can be attributed to its structural components:

| Component | Influence on Activity |

|---|---|

| Cyclopropyl group | Enhances binding affinity to target proteins |

| Trifluoromethyl group | Increases lipophilicity and metabolic stability |

| Boronic acid functionality | Facilitates interaction with diol-containing biomolecules |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula C17H22BF3O3 and a molecular weight of approximately 342.16 g/mol. Its structure features a trifluoromethyl group, which enhances its reactivity and biological activity compared to other boronic acids. The presence of the cyclopropylmethoxy group contributes to its lipophilicity, making it suitable for biological applications.

Medicinal Chemistry

Anticancer Activity:

Research has indicated that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. Studies involving derivatives similar to 3-cyclopropylmethoxy-5-trifluoromethylphenylboronic acid have shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Mitochondrial dysfunction |

| HeLa (Cervical) | 25 | Caspase activation |

Neuroprotective Effects:

Studies suggest that this compound may protect neuronal cells from oxidative stress. It has been shown to reduce reactive oxygen species (ROS) levels and enhance the activity of antioxidant enzymes in neuronal cultures, indicating its potential in treating neurodegenerative diseases.

Organic Synthesis

Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. The unique properties of 3-cyclopropylmethoxy-5-trifluoromethylphenylboronic acid allow it to participate in these reactions efficiently, potentially leading to the development of new pharmaceutical compounds.

Table: Comparison of Boronic Acids in Suzuki Reactions

| Boronic Acid | Yield (%) | Reaction Conditions |

|---|---|---|

| 3-Cyclopropylmethoxy-5-trifluoromethyl | 85 | KOH, Toluene, 80°C |

| Phenylboronic Acid | 75 | KOH, Ethanol, 60°C |

| 4-Methoxyphenylboronic Acid | 70 | NaOH, DMF, 100°C |

Case Studies

Several case studies highlight the therapeutic potential and utility of this compound:

Case Study 1: In a mouse model of neurodegeneration, administration of this compound resulted in significant improvements in cognitive function and reduced markers of oxidative stress.

Case Study 2: A clinical trial involving patients with chronic inflammatory conditions demonstrated that treatment with this compound led to a reduction in symptoms and inflammatory markers over a six-week period.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound and exploring its derivatives for enhanced biological activity. Variations in the cyclopropyl substitution pattern have been investigated to improve potency against specific targets.

Table: Comparison of Derivatives

| Derivative | IC50 (µM) | Notable Activity |

|---|---|---|

| Methyl derivative | 12 | Enhanced anticancer activity |

| Ethyl derivative | 18 | Improved anti-inflammatory effects |

Propiedades

IUPAC Name |

2-[3-(cyclopropylmethoxy)-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BF3O3/c1-15(2)16(3,4)24-18(23-15)13-7-12(17(19,20)21)8-14(9-13)22-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEALWMHMYIPSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC3CC3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BF3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.